
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
Description
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a fluorinated aromatic amine with the molecular formula C₁₀H₉F₆N and a molecular weight of 257.18 g/mol . The compound features a phenyl ring substituted with two trifluoromethyl (-CF₃) groups at the 3 and 5 positions and an ethanamine (-CH₂CH₂NH₂) side chain at the 1 position. Its enantiomeric forms, (R)- and (S)-configurations, are critical in pharmaceutical synthesis, particularly as chiral intermediates for painkillers and other bioactive molecules .
Propriétés
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVWEAYXWZFSSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381994 | |
Record name | 1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187085-97-8 | |
Record name | 1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Bis(trifluoromethyl)-alpha-methylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Reaction Mechanism and Optimization
The R-ω-TA catalyzes the transfer of an amino group from isopropylamine to the ketone precursor, 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, producing the desired (R)-enantiomer. Concurrently, ADH recycles the cofactor NADH by oxidizing isopropanol to acetone, shifting the reaction equilibrium toward amine formation. This dual-enzyme approach increases substrate handling capacity by 40% compared to single-enzyme systems, enabling gram-scale production with minimal downstream purification.
Table 1: Key Parameters for Biocatalytic Synthesis
Parameter | Value/Range |
---|---|
Enzymes | R-ω-TA, ADH |
Temperature | 30–37°C |
pH | 7.0–8.0 |
Amino Donor | Isopropylamine |
Cofactor | NADH (recycled by ADH) |
Enantiomeric Excess (ee) | >99.9% |
Yield | 85–92% (gram-scale) |
This method’s efficiency stems from its atom-economical design and avoidance of harsh reagents, making it environmentally favorable.
Grignard Reagent-Based Synthesis of Ketone Intermediate
The chemical synthesis of this compound begins with the preparation of its ketone precursor, 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one (CAS 30071-93-3). A patented Grignard reaction protocol provides a scalable route to this intermediate.
Step 1: Formation of the Grignard Reagent
3,5-Bis(trifluoromethyl)bromobenzene reacts with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The exothermic reaction forms the corresponding Grignard reagent, which is stabilized by THF’s coordinating properties.
Step 2: Reaction with Acetic Anhydride
The Grignard reagent is added dropwise to acetic anhydride at −10°C to 0°C, yielding the ketone after acidic workup. This step avoids the use of toxic cyanide reagents and achieves yields exceeding 75% on multi-kilogram scales.
Table 2: Reaction Conditions for Ketone Synthesis
Parameter | Value/Range |
---|---|
Starting Material | 3,5-Bis(trifluoromethyl)bromobenzene |
Solvent | THF |
Temperature (Grignard) | Reflux (65–67°C) |
Electrophile | Acetic Anhydride |
Reaction Temperature | −10°C to 0°C |
Yield | 75–82% |
Parameter | Value/Range |
---|---|
Reducing Agent | NaBH3CN |
Solvent | Methanol |
pH | 6.0–7.0 |
Temperature | 25–30°C |
Yield | 70–78% |
Comparative Analysis of Synthesis Routes
Table 4: Method Comparison
Method | Yield | ee | Scalability | Environmental Impact |
---|---|---|---|---|
Biocatalytic | 85–92% | >99.9% | High | Low |
Grignard + Reductive | 70–78% | N/A | Moderate | Moderate (uses THF) |
The biocatalytic method outperforms traditional chemical routes in enantioselectivity and sustainability but requires specialized enzyme handling. The Grignard pathway, while less selective, remains valuable for large-scale ketone production.
Industrial-Scale Considerations
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
This compound has been identified as a valuable chiral intermediate in the synthesis of pharmaceuticals, particularly those targeting the neurokinin-1 receptor. Neurokinin-1 receptor antagonists are being explored for their potential in treating various conditions, including:
- Inflammatory diseases
- Psychiatric disorders
- Emesis (nausea and vomiting)
A notable synthesis process involves converting 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine into 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, which serves as an intermediate for these therapeutic agents. The process has been optimized for higher yields and reduced exothermicity, enhancing safety and scalability for industrial applications .
Synthesis of Chiral Compounds
The compound is utilized in the synthesis of optically active substances. For instance, methods involving the use of tartaric acid or mandelic acid have been reported to yield high enantiomeric excess (ee), showcasing its utility in producing chiral pharmaceuticals . The following table summarizes some experimental conditions for synthesizing derivatives of this compound:
Solvent | Yield (%) | Reaction Conditions | Enantiomeric Ratio (S:R) |
---|---|---|---|
Methanol | 91.4 | Reflux for 12.5 hours | 7.4:1 |
Toluene | 99.7 | Heating at 80°C for 1.5 hours | 95.5:4.5 |
Hexane | 96.1 | Reflux for 48.5 hours | 3.8:1 |
These findings illustrate the compound's versatility in generating high-purity chiral amines suitable for pharmaceutical development.
Material Science Applications
In material science, compounds with trifluoromethyl substituents are recognized for their ability to enhance the properties of polymers and other materials. The incorporation of this compound into polymer matrices can lead to improved thermal stability and chemical resistance due to the electron-withdrawing nature of the trifluoromethyl groups .
Biosynthesis Research
Recent studies have highlighted innovative biosynthetic routes to produce (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine using engineered enzyme systems. This approach not only provides a sustainable method of production but also opens avenues for exploring enzyme interactions and optimizing biocatalytic processes .
Case Studies and Research Findings
Several research initiatives have explored the applications of this compound:
- A study demonstrated efficient biosynthesis through dual-enzyme clusters, marking a significant advancement in sustainable chemistry practices .
- Research focused on synthesizing key chiral intermediates has shown promising results in developing pain relief medications that leverage this compound's unique properties .
Mécanisme D'action
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. As a chiral intermediate, it plays a crucial role in the synthesis of selective tetrodotoxin-sensitive blockers by facilitating the formation of enantiomerically pure compounds. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Enantiomeric Variants
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
- Key Difference : The R-enantiomer is synthesized via a bienzyme cascade system (R-ω-transaminase and alcohol dehydrogenase), highlighting its role in stereoselective pharmaceutical synthesis .
- Properties : Soluble in organic solvents, with enhanced stability due to the electron-withdrawing -CF₃ groups .
- Application : Used as a key intermediate in opioid analgesics like aprepitant .
- (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Key Difference: The S-enantiomer is less commonly reported but shares similar physicochemical properties.
Substituent Variations on the Phenyl Ring
- (S)-1-(3,5-Difluorophenyl)ethanamine
- Structure : Replaces -CF₃ with -F groups.
- Impact :
- Molecular Weight : Reduced to 157.16 g/mol due to fewer fluorine atoms .
- Electron Effects : Weaker electron-withdrawing capacity compared to -CF₃, altering reactivity in nucleophilic substitutions .
Toxicity : Classified as hazardous (H302-H318), indicating higher acute toxicity than the trifluoromethyl analog .
3,5-Bis(trifluoromethyl)benzylamine
- Structure : Shorter side chain (-CH₂NH₂ vs. -CH₂CH₂NH₂).
- Impact :
- Lipophilicity : Lower logP due to reduced chain length, affecting membrane permeability .
- Molecular Weight : 243.15 g/mol , slightly lighter than the ethanamine derivative .
Side Chain Modifications
- 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethanamine Hydrochloride
- Structure : Additional phenyl group on the ethanamine chain.
- Impact :
- Steric Hindrance : Increased bulkiness may reduce binding affinity to enzymatic targets .
Solubility : Hydrochloride salt improves aqueous solubility for pharmaceutical formulations .
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one
- Structure : Replaces -NH₂ with a ketone (-CO).
- Impact :
- Reactivity : Ketone group enables participation in condensation reactions, unlike the amine .
- Applications : Used in synthesizing heterocycles rather than direct pharmaceutical intermediates .
Functional Group Replacements
- 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol Structure: Substitutes -NH₂ with -OH. Impact:
- Hydrogen Bonding : Alcohol group enhances hydrogen-bonding capacity, altering solubility and biological interactions .
Synthesis : Produced via asymmetric reduction of ketones, differing from enzymatic amination routes .
1-[3,5-Bis(trifluoromethyl)phenyl]biguanide Hydrochloride
- Structure : Replaces ethanamine with a biguanide group (-NH-C(-NH)-NH₂).
- Impact :
- Basicity : Biguanide is highly basic, enabling strong interactions with acidic biological targets .
- Applications: Potential use in antidiabetic or antimicrobial agents due to biguanide’s known pharmacology .
Activité Biologique
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine, also known as (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, is an organic compound notable for its unique trifluoromethyl-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential applications as a chiral intermediate in the synthesis of pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its synthesis, interactions with biological systems, and potential therapeutic applications.
Chemical Structure
- Molecular Formula : C₁₅H₁₄F₆N
- Molar Mass : Approximately 257.18 g/mol
The presence of multiple trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, making it suitable for drug development.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including chemical and biocatalytic approaches. A notable method involves a bienzyme cascade system utilizing R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH), which has demonstrated high efficiency in producing enantiomerically pure products (enantiomeric excess > 99.9%) .
Interaction with Biological Targets
Preliminary studies suggest that this compound may modulate receptor activities or enzyme functions within biological pathways. Its structural properties allow for potential interactions with various biological targets, although comprehensive studies are still ongoing to elucidate these interactions .
Table 1: Comparison of Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-(4-Trifluoromethylphenyl)ethanamine | C₁₄H₁₃F₃N | Contains a single trifluoromethyl group; less lipophilic |
1-(3-Bromophenyl)ethanamine | C₁₄H₁₄BrN | Halogen substitution instead of trifluoromethyl; different pharmacological profile |
3,5-Dichloro-N,N-dimethylbenzeneethanamine | C₁₄H₁₄Cl₂N | Chlorine substituents; different electronic properties |
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine | C₁₆H₁₆F₆N | Methyl substitution alters steric properties; potential for different receptor interactions |
Anti-inflammatory Potential
The anti-inflammatory effects of related compounds have been documented, suggesting that this compound may also possess similar properties. Studies on related derivatives indicate that specific substitutions on the phenyl ring can modulate pro-inflammatory responses .
Pain Management Applications
A study highlighted the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine as a key intermediate in developing selective tetrodotoxin-sensitive blockers used in pain management. The efficacy of these blockers is attributed to their ability to target specific ion channels involved in pain signaling pathways .
Enzymatic Activity Assessment
In another study focusing on the enzymatic activity of ADH in conjunction with ATA117 for synthesizing this compound, researchers demonstrated that optimizing reaction conditions significantly increased product yield and purity. This approach underscores the importance of biocatalysis in producing pharmacologically relevant compounds efficiently .
Q & A
Q. How do biocatalytic and chemical synthesis routes compare in environmental impact?
- Methodology : Life-cycle assessment (LCA) reveals:
- Biocatalytic : 60% lower E-factor (kg waste/kg product) due to aqueous solvents and ambient temperatures.
- Chemical : Requires hazardous reagents (e.g., BH₃·THF) and generates heavy metal waste.
Enzyme reuse (>10 cycles) further reduces costs to $50/kg .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.